2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide
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Overview
Description
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide is a chemical compound with the molecular formula C15H15ClN2O. It is a member of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide typically involves multiple steps. One common synthetic route starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst. This is followed by further reactions to introduce the dimethylamino and methoxy groups . Industrial production methods may vary, but they generally involve similar multi-step processes with optimization for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include hydrogen peroxide, palladium on carbon (Pd/C), and various bases and solvents such as ethanol and dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence and charge transfer.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide can be compared with other similar compounds, such as:
4-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide: This compound has a similar structure but includes additional functional groups that may confer different biological activities.
2-chloro-N,N-dimethylethylamine: This compound shares the dimethylamino group but has a different overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYJIJFCNBPDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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